molecular formula C10H11FO2S B6236978 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride CAS No. 342-31-4

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride

Cat. No. B6236978
CAS RN: 342-31-4
M. Wt: 214.3
InChI Key:
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Description

1,2,3,4-Tetrahydronaphthalene-1-sulfonyl fluoride (THNSF) is a compound commonly used in scientific research as a reagent or a catalyst in many organic reactions. It is a white solid that is soluble in some organic solvents. THNSF has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects.

Scientific Research Applications

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a tool for studying biochemical and physiological effects. It has also been used in the study of enzyme kinetics, in the study of enzyme inhibition, and in the study of drug metabolism.

Mechanism of Action

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride acts as a catalyst in the synthesis of organic compounds. It is believed to catalyze the formation of a nucleophilic species, which then attacks the organic substrate. This reaction is believed to be the mechanism by which 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride catalyzes the synthesis of organic compounds.
Biochemical and Physiological Effects
1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme has been linked to a variety of neurological disorders, including Alzheimer's disease. In addition, 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Inhibition of this enzyme has been linked to a variety of cardiovascular disorders.

Advantages and Limitations for Lab Experiments

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also easy to handle and store. In addition, it is a highly effective catalyst for a variety of organic reactions. However, there are also some limitations to its use. It is sensitive to moisture and light, and it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for the use of 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride. It could be used in the development of new drugs and therapies for neurological and cardiovascular disorders. It could also be used to study the biochemical and physiological effects of other compounds, such as hormones and vitamins. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride is synthesized using a reaction between 1,2,3,4-tetrahydronaphthalene (THN) and sulfuric acid. The THN is first dissolved in sulfuric acid and then heated to a temperature of 110°C. At this temperature, the THN is converted to 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride. This reaction is typically carried out in a sealed container to prevent the formation of sulfur dioxide gas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride involves the conversion of 1,2,3,4-tetrahydronaphthalene to its sulfonyl chloride derivative, followed by reaction with hydrogen fluoride to yield the desired sulfonyl fluoride product.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Thionyl chloride (SOCl2)", "Hydrogen fluoride (HF)" ], "Reaction": [ "1. 1,2,3,4-tetrahydronaphthalene is reacted with thionyl chloride to form 1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride.", "2. The sulfonyl chloride is then treated with hydrogen fluoride to yield 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride." ] }

CAS RN

342-31-4

Product Name

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride

Molecular Formula

C10H11FO2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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